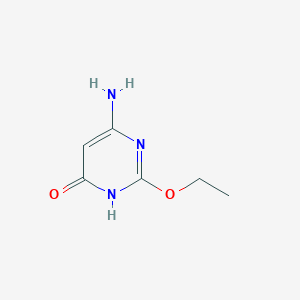

6-Amino-2-ethoxypyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-ethoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6-8-4(7)3-5(10)9-6/h3H,2H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPNHQZKAOUOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482780 | |

| Record name | 6-Amino-2-ethoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53557-49-6 | |

| Record name | 6-Amino-2-ethoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characteristics and Theoretical Frameworks of 6 Amino 2 Ethoxypyrimidin 4 3h One

Systematic Nomenclature and Core Pyrimidinone Scaffolding

The systematic name for the compound, 6-Amino-2-ethoxypyrimidin-4(3H)-one , is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes its molecular structure: a pyrimidine (B1678525) ring is the core, which is a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3. The "(3H)-one" suffix indicates that the pyrimidine ring is not fully aromatic and possesses a keto group at position 4, with the hydrogen atom located on the nitrogen at position 3. The substituents are an amino group (-NH2) at position 6 and an ethoxy group (-OCH2CH3) at position 2.

The foundational structure is the pyrimidinone core. Pyrimidinones (B12756618) are a class of heterocyclic compounds that feature a pyrimidine ring with a carbonyl group. In the case of 6-Amino-2-ethoxypyrimidin-4(3H)-one, it is a derivative of pyrimidin-4-one. This core structure is a key component in many biologically significant molecules, including some nucleobases. The electronic properties of the pyrimidinone ring are influenced by the presence of the electron-donating amino group and the electron-withdrawing carbonyl group, which in turn affects its reactivity and potential for intermolecular interactions.

| Attribute | Value |

| IUPAC Name | 6-Amino-2-ethoxypyrimidin-4(3H)-one |

| CAS Number | 53557-49-6 |

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| Core Scaffold | Pyrimidin-4(3H)-one |

Tautomerism in 6-Amino-2-ethoxypyrimidin-4(3H)-one and Related Pyrimidinones

Tautomerism, the phenomenon of constitutional isomers being in dynamic equilibrium, is a crucial consideration for understanding the chemical and biological properties of 6-Amino-2-ethoxypyrimidin-4(3H)-one. The presence of amide and potential enol functionalities within the pyrimidinone ring system allows for different tautomeric forms to exist.

Keto-Enol Tautomerism Considerations

Keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. In the context of 6-Amino-2-ethoxypyrimidin-4(3H)-one, the keto form, as named, is generally considered the more stable tautomer. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the electronic nature of substituents. For most simple monocarbonyl compounds, the keto form is overwhelmingly favored at equilibrium. However, the presence of the pyrimidine ring and its substituents can influence this equilibrium. The enol form, 6-amino-2-ethoxy-4-hydroxypyrimidine, would introduce an aromatic pyrimidine ring, which could provide some stabilization. Theoretical studies on related pyrimidinone systems have shown that while the keto form is generally more stable, the energy difference between the tautomers can be small enough for the enol form to be present in appreciable amounts under certain conditions.

Lactam-Lactim Tautomerism in Pyrimidin-4(3H)-one Systems

A specific and highly relevant form of tautomerism in pyrimidin-4(3H)-one systems is lactam-lactim tautomerism. The 6-Amino-2-ethoxypyrimidin-4(3H)-one, in its keto form, is a lactam (a cyclic amide). It can tautomerize to its lactim form (a cyclic imidic acid), which is the enol form discussed above (6-amino-2-ethoxy-4-hydroxypyrimidine).

Computational studies on the parent 4(3H)-pyrimidinone have indicated that the lactam form is more stable than the lactim form in the gas phase and in solution. The greater stability of the lactam form is often attributed to the higher bond energy of the C=O bond compared to the C=N bond. The introduction of substituents, such as the amino and ethoxy groups in the target molecule, can modulate the relative stabilities of the tautomers. The electron-donating amino group at position 6 can influence the electron density distribution in the ring and potentially affect the proton affinity of the nitrogen and oxygen atoms involved in the tautomerization.

Furthermore, the amino group itself can participate in amino-imino tautomerism, leading to additional possible tautomeric forms. However, for most aminopyrimidines, the amino form is known to be the predominant tautomer.

Potential Tautomeric Forms of 6-Amino-2-ethoxypyrimidin-4(3H)-one:

| Tautomer Name | Structural Description |

| 6-Amino-2-ethoxypyrimidin-4(3H)-one | Lactam (keto) form |

| 6-Amino-2-ethoxy-4-hydroxypyrimidine | Lactim (enol) form |

| 6-Imino-2-ethoxy-1,6-dihydropyrimidin-4(3H)-one | Imino tautomer |

Conformational Analysis and Stereochemical Implications

The conformational flexibility of 6-Amino-2-ethoxypyrimidin-4(3H)-one primarily arises from the rotation of the ethoxy group attached to the pyrimidine ring. The orientation of the ethyl group relative to the plane of the pyrimidine ring can be described by the dihedral angle C(N1)-C(2)-O-C(ethyl). Theoretical studies on related 2-alkoxypyrimidines suggest that the most stable conformation is likely one where the alkyl group is oriented away from the ring to minimize steric hindrance.

The rotation around the C(2)-O bond will have an associated energy barrier. Computational studies on similar aromatic ethers have shown that these rotational barriers are generally low, suggesting that at room temperature, multiple conformations may be accessible. The preferred conformation will be a balance between steric effects and potential electronic interactions, such as hyperconjugation between the oxygen lone pairs and the pyrimidine ring's π-system.

Due to the presence of the ethoxy group and the amino group, intramolecular hydrogen bonding could potentially play a role in stabilizing certain conformations. For instance, a hydrogen bond between the amino group at position 6 and the oxygen of the ethoxy group at position 2 is conceivable, which would lead to a more planar and rigid structure. However, without specific crystallographic or detailed computational data for this molecule, the presence and strength of such an interaction remain speculative.

Regarding stereochemistry, 6-Amino-2-ethoxypyrimidin-4(3H)-one does not possess a chiral center in its ground state. Therefore, it does not exhibit enantiomerism. However, the introduction of chiral substituents or the formation of complexes with chiral molecules could induce chirality. The planarity of the pyrimidine ring is a key feature, and significant puckering of the ring is not expected under normal conditions.

Advanced Synthetic Methodologies for 6 Amino 2 Ethoxypyrimidin 4 3h One and Analogs

Strategies for the Direct Synthesis of 6-Amino-2-ethoxypyrimidin-4(3H)-one

The direct synthesis of 6-Amino-2-ethoxypyrimidin-4(3H)-one relies on fundamental organic reactions that efficiently assemble the pyrimidinone ring system from acyclic precursors.

Condensation reactions are a cornerstone for the synthesis of pyrimidine (B1678525) derivatives. These reactions typically involve the formation of the heterocyclic ring by joining two or three components with the elimination of a small molecule, such as water or alcohol. A common strategy for synthesizing the related 6-aminopyrimidine-2,4(1H,3H)-dione core involves the condensation of a cyanoacetate (B8463686) derivative with urea (B33335). google.com In a similar vein, the synthesis of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, a precursor for many pyrimidine derivatives, is achieved through the condensation of thiourea (B124793) with ethyl cyanoacetate in the presence of sodium ethoxide. nih.gov The Atwal-Biginelli reaction, a multicomponent condensation, can also be employed to construct dihydropyrimidine (B8664642) scaffolds from aldehydes, ureas, and β-ketoesters, highlighting the versatility of condensation strategies in this field. nih.gov

| Precursor 1 | Precursor 2 | Reaction Type | Product Core | Reference |

| Cyanoacetate | Urea | Cyclocondensation | 6-Aminopyrimidine-2,4-dione | google.com |

| Ethyl Cyanoacetate | Thiourea | Cyclocondensation | 6-Amino-2-thiouracil | nih.gov |

| Aldehyde | Urea/Thiourea | Multicomponent Condensation | Dihydropyrimidine | nih.gov |

Cyclization of functionalized open-chain precursors is a powerful method for forming the pyrimidinone ring. This strategy involves synthesizing a linear molecule containing all the necessary atoms for the ring and then inducing intramolecular cyclization. A prevalent method involves the cyclization of intermediates formed from cyanoacetate and urea or their analogs. google.com For instance, a patent describes a process where cyanoacetate and urea undergo a cyclization reaction to yield 4-amino-2,6(1H,3H)-pyrimidinedione. google.com Another versatile approach is the 6-endo-dig cyclization of ynones, which has been used to synthesize 2,3-dihydro-4-pyridones and related heterocycles. nih.gov While not directly applied to the title compound, this methodology demonstrates the potential for forming six-membered heterocyclic rings through the cyclization of appropriately designed alkyne precursors. nih.gov Similarly, [4+1] cyclization strategies, though rare, have been developed for synthesizing related aza-indole systems from 3-amino-4-methylpyridines, showcasing innovative cyclization pathways in heterocyclic chemistry. chemrxiv.org

| Precursor Type | Cyclization Method | Resulting Heterocycle | Key Feature | Reference |

| Cyanoacetamide derivative | Intramolecular Condensation | Pyrimidinedione | Formation of the core ring structure from a linear precursor. | google.com |

| α-Amino ynone | 6-endo-dig Cyclization | Dihydro-4-pyridone | Silver or Gold-catalyzed cyclization onto an alkyne. | nih.gov |

| 3-Amino-4-methyl pyridine | [4+1] Cyclization | 6-Azaindole | Base-less cyclization using an electrophilic C1 source. | chemrxiv.org |

Nucleophilic substitution on a pre-existing pyrimidine ring is a key method for introducing the ethoxy and amino groups. This approach often starts with a di- or tri-substituted pyrimidine bearing good leaving groups, such as halides. For example, 4,6-dichloropyrimidine (B16783) can serve as a starting material, where the chlorine atoms are sequentially replaced by nucleophiles. nih.gov The differential reactivity of the chlorine atoms on a pyrimidine or related triazine ring allows for controlled, stepwise substitution. researchgate.net In the synthesis of 1,3,5-triazine (B166579) derivatives from cyanuric chloride, the substitution of the first chlorine atom occurs at a low temperature, while the subsequent substitutions require progressively higher temperatures. researchgate.net This principle can be applied to the synthesis of 6-Amino-2-ethoxypyrimidin-4(3H)-one, likely starting from a dihalopyrimidine. The ethoxy group can be introduced by reaction with sodium ethoxide, and the amino group by reaction with ammonia (B1221849) or an amine. The compound itself can also undergo further nucleophilic substitution reactions at the amino and ethoxy groups.

Synthesis of Substituted 6-Amino-2-ethoxypyrimidin-4(3H)-one Derivatives

The core structure of 6-Amino-2-ethoxypyrimidin-4(3H)-one serves as a scaffold for the development of a wide array of analogs through modification at its functional groups.

The 6-amino group is a common site for derivatization to explore structure-activity relationships in medicinal chemistry. N-substituted derivatives can be prepared through various standard amine chemistry reactions. For instance, reaction with aldehydes or ketones can form Schiff bases, which can be further reduced to secondary amines. Alkylation or arylation using appropriate halides can also introduce a wide range of substituents. rsc.org In the synthesis of N-substituted tetrahydropyrimidines, isocyanates have been used to react with the amino group. bohrium.com Another example involves the reaction of 6-amino-2-thioxo-1H-pyrimidine-4-one with primary amines and formalin to afford fused pyrimido[4,5-d]pyrimidine (B13093195) systems, demonstrating the reactivity of the amino group in cyclocondensation reactions. nih.gov These methods are broadly applicable for creating libraries of N-substituted 6-amino-2-ethoxypyrimidin-4(3H)-one derivatives for biological screening.

Ring Substitutions on the Pyrimidinone Core

The functionalization of the pyrimidinone core is crucial for developing a diverse library of analogs with varied biological activities. Electrophilic substitution reactions are a primary method for introducing new functional groups onto the pyrimidine ring. The electron-rich nature of the 6-aminopyrimidin-4(3H)-one ring system, influenced by the amino and ethoxy groups, directs electrophiles to specific positions. While specific studies on 6-Amino-2-ethoxypyrimidin-4(3H)-one are limited, extensive research on analogous 6-aminopyrimidinone systems provides significant insights into potential substitution patterns.

Alkylation Reactions:

Alkylation of the pyrimidinone core can occur at various positions, including the ring nitrogens and the exocyclic amino group. Studies on the alkylation of 2-amino-6-methylpyrimidin-4-one with various alkyl halides have shown that the reaction conditions and the nature of the alkylating agent determine the site of substitution, with N3-alkylation products often being observed. europeanscience.org In the case of 6-amino-2-mercapto-3H-pyrimidin-4-one, alkylation using bis(halo) compounds in the presence of a zeolite nano-gold catalyst has been shown to produce poly(pyrimidine) structures. nih.gov

Halogenation, Nitration, and Other Electrophilic Substitutions:

Electrophilic substitution reactions such as halogenation and nitration are fundamental for introducing reactive handles for further derivatization. For pyrimidines to undergo such reactions, the presence of two or three activating groups is often necessary to overcome the inherent electron-deficient nature of the ring. researchgate.net For instance, thiocyanation at the 5-position is readily achieved in pyrimidines bearing multiple hydroxyl or amino groups. researchgate.net

The Vilsmeier-Haack reaction offers a method for the formylation of electron-rich aromatic and heterocyclic systems. wikipedia.orgorganic-chemistry.org This reaction, which utilizes a Vilsmeier reagent generated from a substituted formamide (B127407) and phosphorus oxychloride, could potentially be applied to introduce a formyl group at the C5 position of 6-Amino-2-ethoxypyrimidin-4(3H)-one, creating a valuable intermediate for further synthesis. wikipedia.orgorganic-chemistry.orgslideshare.net

Similarly, the Mannich reaction, a three-component condensation involving an aldehyde, an amine, and a compound with an active hydrogen, could be employed to introduce an aminomethyl group at the C5 position. wikipedia.orgorganic-chemistry.orglibretexts.org

Table 1: Examples of Ring Substitution Reactions on Analogous Pyrimidinone Cores

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 6-amino-2-mercapto-3H-pyrimidin-4-one | 1,2-dibromoethane, zeolite-nano-gold catalyst, ethanol (B145695) | Poly(pyrimidine) derivative | High | nih.gov |

| 2-amino-6-methylpyrimidin-4-one | Alkyl halides (C4-C9), absolute alcohol | Mixture of N3- and O4-alkylated products | - | europeanscience.org |

| 4,6-dichloro-5-methoxypyrimidine | 4-methoxybenzylamine, forcing conditions | 4-amino-6-(4-methoxybenzylamino)-5-methoxypyrimidine | Moderate | nih.gov |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH, ethanol, rt, 1h | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | - | mdpi.com |

Green Chemistry Approaches in Pyrimidinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance efficiency. wikipedia.orgorganic-chemistry.org For pyrimidinone synthesis, this involves the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

One notable green approach is the use of natural catalysts. A study demonstrated the synthesis of aryl-substituted dihydropyrimidone derivatives using citrus fruit juice (Citrus maxima or Citrus medica) as a catalyst in a one-pot, multicomponent reaction. nih.gov This method offers an environmentally friendly alternative to traditional acid-catalyzed Biginelli reactions. nih.gov

Solvent-free reactions and the use of water as a green solvent are also prominent green chemistry strategies. Microwave-assisted synthesis of 6-substituted aminopurine analogs in water has been reported, highlighting a clean and efficient protocol. wikipedia.org The use of magnetized deionized water has also been explored as a green solvent for the catalyst-free synthesis of pyrano[2,3-d]pyrimidines, resulting in high yields and short reaction times. mdpi.com

Furthermore, the development of recyclable catalysts, such as porous poly-melamine-formaldehyde, for the synthesis of triazolopyrimidines under ball-milling conditions, aligns with green chemistry principles by allowing for catalyst reuse without significant loss of activity. wikipedia.org

Table 2: Green Chemistry Approaches in the Synthesis of Pyrimidinone Analogs

| Reaction Type | Green Approach | Reagents/Conditions | Key Advantages | Reference |

| Dihydropyrimidone Synthesis | Natural Catalyst | Aromatic aldehydes, urea/thiourea, ethyl acetoacetate, Citrus fruit juice | Environmentally friendly, avoids hazardous acids | nih.gov |

| Aminopurine Analog Synthesis | Green Solvent | 6-chloropurine derivatives, various amines, water, microwave irradiation | Clean protocol, good yields, reduced use of organic solvents | wikipedia.org |

| Pyrano[2,3-d]pyrimidine Synthesis | Green Solvent | Aromatic aldehydes, malononitrile, barbituric acid, magnetized deionized water | Catalyst-free, high yields, short reaction times | mdpi.com |

| Triazolopyrimidine Synthesis | Recyclable Catalyst | Substituted aldehydes, aminotriazole, porous poly-melamine-formaldehyde, ball-milling | Reusable catalyst, solvent-free, high efficiency | wikipedia.org |

Microwave-Assisted and Other Modern Synthetic Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. chemistrysteps.com This technique has been successfully applied to the synthesis of a variety of pyrimidine derivatives.

For instance, the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones under microwave irradiation has been used to produce pyrimido[4,5-b] nih.govmdpi.comnaphthyridin-4(3H)-ones with potential antitumor activity. nih.gov This method highlights the efficiency of microwave heating in constructing complex fused heterocyclic systems.

Solvent-free microwave-assisted synthesis has also been developed for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. wikipedia.org This approach, involving the reaction of an ortho-amino ester of a substituted pyrazole (B372694) with aromatic nitriles in the presence of potassium tert-butoxide, exemplifies an efficient and environmentally friendly synthetic route. wikipedia.org

Beyond microwave assistance, other modern techniques like ultrasound-assisted synthesis are also gaining traction in pyrimidine chemistry. nih.gov These methods, which fall under the umbrella of green chemistry, contribute to more sustainable and efficient chemical processes. organic-chemistry.org The application of microwave irradiation is particularly advantageous for reactions that are sluggish under conventional heating, such as the functionalization of poorly soluble pyrimidine derivatives. organic-chemistry.org

Table 3: Microwave-Assisted Synthesis of Pyrimidinone Analogs

| Product Type | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Pyrimido[4,5-b] nih.govmdpi.comnaphthyridin-4(3H)-ones | 6-amino-2-methylthiopyrimidin-4(3H)-one, (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones | Microwave irradiation, catalyst-free | - | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives | Ortho amino ester of 1-substituted pyrazole, aromatic nitriles | Microwave irradiation, solvent-free, K-tert-butoxide | - | wikipedia.org |

| 6-Substituted aminopurine analogs | 6-chloropurine derivatives, various amines | Microwave irradiation, water | Good to excellent | wikipedia.org |

| Pyrimidine derivatives from chalcones | Chalcones, urea, aqueous KOH | Microwave irradiation (210 W), 7-10 min | 58-85 | chemistrysteps.com |

Sophisticated Spectroscopic and High Resolution Analytical Characterization of 6 Amino 2 Ethoxypyrimidin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H NMR Chemical Shift Analysis and Coupling Constants

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. ubc.cayoutube.comlibretexts.org

For pyrimidine (B1678525) derivatives, the protons of the amino group (-NH₂) typically appear as a broad singlet. ajol.info The protons on the pyrimidine ring and the ethoxy group exhibit characteristic chemical shifts and splitting patterns. For instance, in a related ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the NH protons appear as broad singlets at δ 9.21 and 7.76 ppm. rsc.org The ethoxy group's methylene (B1212753) protons (-OCH₂-) show a quartet, and the methyl protons (-CH₃) present as a triplet. rsc.org

Table 1: Representative ¹H NMR Data for Pyrimidine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) rsc.org |

| N-(4-methoxyphenyl)pyrimidin-2-amine | CDCl₃ | 8.36 (d, J = 4.8Hz, 2H), 7.47 (d, J = 8.9Hz, 2H), 7.35 (s, 1H), 6.90 (d, J = 8.9Hz, 2H), 6.66 (t, J = 4.8Hz, 1H), 3.80 (s, 3H) rsc.org |

| 2-(3-Chlorophenyl)quinazolin-4(3H)-one | DMSO-d6 | 12.63 (br s, 1H), 8.25 (s, 1H), 8.16 (t, J = 6.5 Hz, 2H), 7.86 (t, J = 8.3 Hz, 1H), 7.77 (d, J = 8.1 Hz, 1H), 7.67 (d, J = 7.9 Hz, 1H), 7.59 (t, J = 7.9 Hz, 1H), 7.55 (t, J = 7.4 Hz, 1H) rsc.org |

13C NMR Signal Assignment and Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. researchgate.net Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift indicates its electronic environment.

In pyrimidine derivatives, the carbonyl carbon (C=O) of the pyrimidinone ring typically resonates at a downfield chemical shift. chemicalbook.com The carbons of the ethoxy group and other substituents can be assigned based on their expected chemical shifts. For example, in ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carbonyl carbon appears at δ 165.8 ppm. rsc.org The carbons of the pyrimidine ring are observed in the range of δ 99.7 to 152.6 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Pyrimidine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 rsc.org |

| N-(4-methoxyphenyl)pyrimidin-2-amine | CDCl₃ | 160.4, 158.0, 155.8, 132.2, 122.2, 116.0, 114.7, 114.2, 111.9, 55.5 rsc.org |

| 2-(2,6-Dichlorophenyl)quinazolin-4(3H)-one | DMSO-d6 | 161.4, 149.8, 148.4, 134.8, 133.2, 132.8, 132.3, 128.3, 127.54, 127.48, 125.9, 121.4 rsc.org |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity within a molecule.

COSY experiments show correlations between protons that are coupled to each other, helping to identify adjacent protons.

HSQC spectra correlate directly bonded carbon and proton atoms.

HMBC spectra reveal correlations between carbons and protons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure.

These techniques are instrumental in the unambiguous assignment of all ¹H and ¹³C NMR signals, especially for complex derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pubnih.govlibretexts.orgopenstax.orgyoutube.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For 6-Amino-2-ethoxypyrimidin-4(3H)-one and its derivatives, key IR absorptions include:

N-H stretching: The amino group (-NH₂) typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹. pressbooks.pubopenstax.org

C=O stretching: The carbonyl group of the pyrimidinone ring exhibits a strong absorption band, usually in the range of 1670-1780 cm⁻¹. pressbooks.pubopenstax.org

C-O stretching: The C-O bond of the ethoxy group will have a characteristic absorption.

C-H stretching: Aliphatic and aromatic C-H stretching vibrations are also observed. pressbooks.pubopenstax.org

Table 3: Characteristic IR Absorption Frequencies for Pyrimidine Derivatives

| Compound | Medium | Key Absorption Bands (cm⁻¹) |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3639, 2967, 1896, 1608, 1223 rsc.org |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3435, 2986, 1746, 1635 rsc.org |

| 4,6-diphenyl-pyrimidin-2-ylamine (PAA1) | KBr | 3503, 3380 (-NH₂), 1669 (C=N) ajol.info |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. rsc.org The fragmentation pattern observed in the mass spectrum offers additional structural information.

For 6-Amino-2-ethoxypyrimidin-4(3H)-one, HRMS would confirm the molecular formula C₆H₉N₃O₂. The fragmentation analysis would likely show the loss of the ethoxy group, the amino group, and other characteristic fragments of the pyrimidine ring. In related pyrimidine derivatives, the molecular ion peak (M+) is often observed, which corresponds to the molecular weight of the compound. rsc.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. synhet.com This data is used to confirm the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed structure. rsc.orgresearchgate.net

Table 4: Example of Elemental Analysis Data for a Pyrimidine Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org | C₁₄H₁₆N₂O₃ | C, 64.60; H, 6.20; N, 10.76 | C, 64.47; H, 6.14; N, 10.59 |

| C₁₄H₁₅N₃O₄S rsc.org | C₁₄H₁₅N₃O₄S | C, 52.33; H, 4.70; N, 13.08 | C, 52.27; H, 4.64; N, 13.03 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Although a crystal structure for 6-Amino-2-ethoxypyrimidin-4(3H)-one has not been reported, the analysis of its close analog, hydrated 6-amino-2-methoxypyrimidin-4(3H)-one (HAMP), provides significant insights into the expected solid-state structure. researchgate.net

In a related study on 2,6-diaminopyrimidin-4-yl-naphthalene-2-sulfonate and 2,6-diaminopyrimidin-4-yl-4-methylbenzene sulfonate, the crystal structures were determined to be monoclinic with the space group P21/c. nih.govacs.org These structures are stabilized by various noncovalent interactions, including N···H···N, N···H···O, and C–H···O hydrogen bonds, as well as parallel offset stacking interactions between the pyrimidine rings. nih.govacs.org Similarly, the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate (B1233283) also exhibits a monoclinic system with the space group P21/n, where the cation and anion are linked by N—H···O hydrogen bonds forming a distinct ring motif. scienceopen.com

Table 1: Representative Crystallographic Data for Aminopyrimidine Derivatives

| Compound | Crystal System | Space Group | Reference |

| 2,6-diaminopyrimidin-4-yl-naphthalene-2-sulfonate | Monoclinic | P21/c | nih.govacs.org |

| 2,6-diaminopyrimidin-4-yl-4-methylbenzene sulfonate | Monoclinic | P21/c | nih.govacs.org |

| 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate | Monoclinic | P21/n | scienceopen.com |

| 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate | Triclinic | P -1 | researchgate.net |

UV-Vis Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

While the specific UV-Vis spectrum for 6-Amino-2-ethoxypyrimidin-4(3H)-one has not been detailed in available literature, studies on analogous compounds provide a basis for predicting its electronic absorption properties. For instance, a study on hydrated 6-amino-2-methoxypyrimidin-4(3H)-one (HAMP) included its characterization by UV-visible spectroscopy. researchgate.net

The electronic absorption spectra of pyrimidine derivatives are influenced by the nature and position of substituents on the pyrimidine ring. Research on 2-amino-4-chloro-6-methoxypyrimidine (B129847) recorded its UV absorption spectrum in both ethanol (B145695) and water solutions in the range of 200-400 nm. researchgate.net The assignments of the absorption bands were supported by theoretical calculations, providing insight into the electronic structure. researchgate.net

The electronic absorption spectra of a series of triazolopyrimidine derivatives, which also contain a pyrimidine core, were studied in various solvents. The observed transitions were assigned as charge transfer (CT), localized, and delocalized transitions based on molecular orbital calculations. researchgate.net The solvent polarity was found to affect the position of the absorption bands, indicating changes in the electronic distribution upon excitation. researchgate.net

For substituted pyrimidines, the absorption spectra are characterized by π-π* and n-π* transitions. The presence of an amino group (an auxochrome) and an ethoxy group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidinone core.

Table 2: Representative UV-Vis Absorption Data for Pyrimidine Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2-amino-4-chloro-6-methoxypyrimidine | Ethanol, Water | 200-400 | researchgate.net |

| 4,6-Bis(4-Fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one | Gas Phase (calculated) | 331.88 | physchemres.org |

| Triazolopyrimidine derivatives | Various | Not specified | researchgate.net |

Chemical Transformations and Derivatization Chemistry of 6 Amino 2 Ethoxypyrimidin 4 3h One

Reactions at the Amino Group

The primary amino group at the C6 position is a key site for derivatization, behaving as a potent nucleophile. Its reactivity is central to forming new carbon-nitrogen and nitrogen-heteroatom bonds.

The nucleophilic character of the C6-amino group facilitates reactions with various electrophilic reagents, such as acyl halides, anhydrides, and alkyl halides.

Acylation: Acylation of the amino group is a common strategy to introduce amide functionalities. The reaction typically proceeds by treating 6-Amino-2-ethoxypyrimidin-4(3H)-one with an acylating agent like an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. For instance, N-acylation can be achieved under acidic conditions where the amine functionality is protonated, allowing for chemoselective O-acylation if hydroxyl groups are present. beilstein-journals.org The direct acylation of unprotected hydroxyamino acids with acyl halides or carboxylic anhydrides under appropriately acidic conditions can lead to chemoselective O-acylation. beilstein-journals.org This suggests that controlling the reaction pH is crucial when dealing with multifunctional compounds. The formation of O-acyl and O-sulphonyl derivatives of certain 4(6)-hydroxypyrimidines is influenced by the steric bulk of substituents at the 2-position and the acylating agent. rsc.org

Alkylation: While specific literature on the alkylation of 6-Amino-2-ethoxypyrimidin-4(3H)-one is sparse, the alkylation of analogous compounds like 2-amino-6-methylpyrimidin-4-one has been studied. These studies show that alkylation can occur at the ring nitrogen (N3) or the exocyclic amino group, depending on the reaction conditions and the nature of the alkylating agent. europeanscience.org For 2-amino-6-methylpyrimidin-4-one, reactions with alkyl halides (C4-C9) can lead to N3-alkylation products or a mixture of N3- and O4-alkylated isomers, depending on the solvent and reagents used. europeanscience.org Derivatization of amino acids and amines can be rapidly achieved using reagents like acetic anhydride in aqueous solutions at ambient temperature. nih.gov

Table 1: Representative Acylation and Alkylation Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| 6-Amino-2-ethoxypyrimidin-4(3H)-one | Acetyl Chloride | N-acetylated derivative |

| 6-Amino-2-ethoxypyrimidin-4(3H)-one | Benzoyl Chloride | N-benzoylated derivative |

| 6-Amino-2-ethoxypyrimidin-4(3H)-one | Methyl Iodide | N-methylated derivative(s) |

| 6-Amino-2-ethoxypyrimidin-4(3H)-one | Benzyl Bromide | N-benzylated derivative(s) |

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org The formation of imines is a reversible process. libretexts.orglibretexts.org

The reaction proceeds through a carbinolamine intermediate. Protonation of the carbinolamine's hydroxyl group facilitates its departure as water, leading to the formation of an iminium ion, which is then deprotonated to yield the stable imine. libretexts.orglibretexts.org The pH of the reaction medium is a critical factor; mildly acidic conditions (pH 4-5) are generally optimal for imine formation. youtube.com A variety of reagents containing an -NH2 group can react with aldehydes and ketones to form products with a carbon-nitrogen double bond. libretexts.org Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can yield different products depending on the reaction conditions. nih.govmdpi.com

Table 2: Condensation Reactions for Imine Formation

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | N-(phenylmethylene)-6-amino-2-ethoxypyrimidin-4(3H)-one |

| Acetone | N-(propan-2-ylidene)-6-amino-2-ethoxypyrimidin-4(3H)-one |

| Cyclohexanone | N-(cyclohexylidene)-6-amino-2-ethoxypyrimidin-4(3H)-one |

Reactions Involving the Ethoxy Moiety

The 2-ethoxy group is generally stable but can be modified under specific, often harsh, conditions.

Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and often elevated temperatures. wikipedia.orgpearson.commasterorganicchemistry.com The reaction mechanism can be either SN1 or SN2, depending on the structure of the ether. wikipedia.org For an ethoxy group attached to an aromatic ring, the cleavage usually proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the ethyl group (SN2 mechanism), resulting in the formation of a 2-hydroxypyrimidine derivative and ethyl halide. masterorganicchemistry.comlibretexts.orglibretexts.org Cleavage of the bond between the oxygen and the pyrimidine (B1678525) ring is less likely due to the higher bond strength of the sp2-hybridized carbon-oxygen bond. Diaryl ethers are generally resistant to cleavage by acids. libretexts.orglibretexts.org

Trans-etherification, or the exchange of the ethoxy group for another alkoxy group, is also a possibility but typically requires specific catalysts and conditions, such as the presence of a different alcohol and an acid or base catalyst.

Reactivity of the Pyrimidinone Ring System

The pyrimidinone ring itself possesses aromatic character, though modified by the presence of two nitrogen atoms and the oxo group. The substituents on the ring significantly influence its reactivity towards electrophiles.

The pyrimidine ring is generally considered an electron-deficient system, making it less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the strongly activating amino group at C6 and the activating ethoxy group at C2 enhances the electron density of the ring, making EAS more feasible. wikipedia.org

The directing effects of the substituents are crucial. Both the amino and ethoxy groups are ortho, para-directing activators. In the context of the pyrimidinone ring, the C5 position is analogous to the ortho and para positions relative to the C6-amino and C2-ethoxy groups. The amino group, being a powerful activating group, is expected to strongly direct incoming electrophiles to the C5 position. The general mechanism for electrophilic aromatic substitution involves an initial attack by the electrophile on the aromatic ring, followed by the removal of a proton to restore aromaticity. hu.edu.jo

Potential EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C5 position, typically using a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO2) at the C5 position using nitrating agents, although the conditions must be carefully controlled to avoid oxidation.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) at the C5 position. makingmolecules.com

Friedel-Crafts Reactions: Acylation or alkylation at the C5 position. hu.edu.jolkouniv.ac.in However, the amino group can complex with the Lewis acid catalyst, often deactivating the ring. Therefore, these reactions might require protection of the amino group or alternative catalytic systems.

The dual reactivity of similar compounds like 6-aminouracil, where electrophilic attack can occur at the C5 position or the exocyclic amino group, highlights the need for careful control of reaction conditions to achieve the desired regioselectivity. juniperpublishers.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Bromination | Br+ | 5-Bromo-6-amino-2-ethoxypyrimidin-4(3H)-one |

| Nitration | NO2+ | 6-Amino-2-ethoxy-5-nitropyrimidin-4(3H)-one |

| Sulfonation | SO3 | 6-Amino-2-ethoxy-4-oxo-3,4-dihydropyrimidine-5-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Analogs

While 6-Amino-2-ethoxypyrimidin-4(3H)-one itself is not primed for nucleophilic aromatic substitution (SNAr), its halogenated analogs, particularly 5-halo derivatives, are activated substrates for such reactions. The pyrimidine ring, being an electron-deficient heterocycle, facilitates nucleophilic attack, and this effect is enhanced by the presence of electron-withdrawing groups and the ring nitrogen atoms which stabilize the negatively charged intermediate. libretexts.orglibretexts.org

The generally accepted mechanism for SNAr on these systems involves a two-step addition-elimination pathway. libretexts.org First, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the ring nitrogens and any electron-withdrawing substituents at the ortho or para positions. libretexts.org In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Research on analogous 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones has demonstrated the feasibility of these transformations. For instance, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone serves as a key intermediate where the bromo group can be displaced by various nucleophiles. nih.gov Similarly, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde show that the chlorine atoms are susceptible to SNAr, undergoing substitution by amines and alkoxides under mild conditions. mdpi.com The reactivity is enhanced by the electron-withdrawing formyl group at C5 and the stabilization provided by the ring nitrogens. mdpi.com

| Halogenated Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | EtOH, Et3N, Reflux | 2-Amino-4-amino-6-chloropyrimidine-5-carbaldehyde | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Alkoxides (from alcohol solvent) | EtOH, NaOH | 2-Amino-4-alkoxy-6-chloropyrimidine-5-carbaldehyde | mdpi.com |

| 1-Chloro-2,4-dinitrobenzene (Model Substrate) | Dimethylamine | EtOH, Room Temp. | N,N-Dimethyl-2,4-dinitroaniline | libretexts.org |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | DCM, TEA, Room Temp. | 4,6-Dialkylamino-5-nitropyrimidine | chemrxiv.org |

Cycloaddition Reactions and Fused Ring System Formation (e.g., Thienopyrimidines, Oxazinones, Pyrido-pyrimidines)

The 6-amino-4(3H)-pyrimidinone scaffold is a valuable building block for the synthesis of fused heterocyclic systems through cycloaddition and condensation reactions. The C5-C6 bond, activated by the adjacent amino and carbonyl groups, possesses enamine-like reactivity, making the C5 position nucleophilic and susceptible to attack by electrophiles. This reactivity is harnessed to construct fused rings such as pyridines, thiophenes, and oxazines.

Pyrido-pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines from 6-aminopyrimidin-4-one derivatives is a well-established strategy. researchgate.netnih.gov This transformation typically involves the reaction of the aminopyrimidinone with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or their synthetic equivalents. The reaction proceeds via an initial Michael addition of the nucleophilic C5 carbon of the pyrimidine to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent dehydration or aromatization to yield the fused pyrido[2,3-d]pyrimidine system. nih.gov This approach allows for the construction of a diverse range of substituted pyridopyrimidines, which are of significant interest in medicinal chemistry. nih.gov

Thienopyrimidines: The construction of a thiophene ring onto a pre-existing pyrimidine core to form thieno[2,3-d]pyrimidines can be achieved through various synthetic routes. A common method involves the introduction of appropriate functional groups onto the pyrimidine ring that can then participate in a ring-closing reaction to form the thiophene. For instance, a 5-halopyrimidinone can be functionalized to build the thiophene ring. More commonly, thienopyrimidines are synthesized by constructing the pyrimidine ring onto an aminothiophene precursor. nih.govnih.govmdpi.com For example, 2-aminothiophene-3-carboxylates can be cyclized with reagents like formamide (B127407) to yield thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov

Oxazinones: Fused pyrimido-oxazinone systems can be synthesized from derivatives of 6-aminopyrimidin-4(3H)-one. A synthetic strategy involves the hydrolysis of an ester group at a position adjacent to an amino group, followed by cyclization with an anhydride. nih.govmdpi.com For example, a 6-aminopyrimidin-4-one derivative bearing a carboxylic acid at the 5-position can undergo intramolecular cyclization upon treatment with a dehydrating agent like acetic anhydride to form a pyrimido nih.govmdpi.comoxazin-4-one ring system. This reaction provides a direct route to these fused heterocycles. nih.govmdpi.com

| Fused System | Starting Material Type | Key Reagents/Conditions | General Product Structure | Reference |

|---|---|---|---|---|

| Pyrido-pyrimidine | 6-Aminouracil derivative | α,β-Unsaturated nitrile/ketone, Base | Pyrido[2,3-d]pyrimidin-7-one | nih.gov |

| Thienopyrimidine | 2-Aminothiophene-3-carboxylate | Formamide, Reflux | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| Oxazinone | 3-Amino-thieno[2,3-b]pyridine-2-carboxylate | 1. NaOH (hydrolysis) 2. Acetic Anhydride (cyclization) | Thieno[2,3-b]pyridino nih.govmdpi.comoxazin-4-one | nih.govmdpi.com |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity is a critical consideration in the derivatization of substituted pyrimidinones (B12756618) like 6-Amino-2-ethoxypyrimidin-4(3H)-one, particularly in SNAr and cycloaddition reactions.

In nucleophilic aromatic substitution reactions on di-halogenated pyrimidines, the site of substitution is dictated by the electronic environment. The ring nitrogen atoms activate the C2, C4, and C6 positions towards nucleophilic attack. When different leaving groups are present, regioselectivity is observed. For example, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, an unexpected sequential substitution occurs. Initially, the more labile chlorine atom at C4 is displaced. Subsequently, under the same mild conditions, the alkoxy group at C6 is also substituted, leading to a symmetrically disubstituted product. chemrxiv.org This suggests that the initial substitution product is highly activated towards a second substitution, and the reaction conditions favor the displacement of both groups over the isolation of the mono-substituted intermediate. chemrxiv.org

In cycloaddition reactions to form pyrido-pyrimidines, the regioselectivity is governed by the inherent nucleophilicity of the C5 position of the 6-aminopyrimidinone ring. This carbon selectively attacks the electrophilic β-carbon of the α,β-unsaturated reactant in a Michael-type addition, which dictates the orientation of the newly formed pyridine ring. The subsequent intramolecular cyclization between the amino group at C6 and a carbonyl or cyano group on the appended side chain is highly regioselective, leading specifically to the pyrido[2,3-d]pyrimidine isomer.

Stereoselectivity is generally not a factor in the SNAr and aromatizing cycloaddition reactions discussed, as they typically involve achiral reagents and lead to planar, aromatic products. However, if the derivatization process, such as the cycloaddition, leads to the formation of a saturated or partially saturated fused ring containing new stereocenters, then diastereoselectivity could become an important aspect. The facial selectivity of the cyclization step would be influenced by steric and electronic factors of the substituents on both the pyrimidine ring and the side chain.

Advanced Computational and Theoretical Studies of 6 Amino 2 Ethoxypyrimidin 4 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 6-Amino-2-ethoxypyrimidin-4(3H)-one, DFT calculations are employed to determine its optimized geometry, electronic properties, and reactivity. These calculations typically involve a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner.

The outcomes of these calculations provide a wealth of information, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, electronic properties such as ionization potential, electron affinity, and chemical hardness are derived from the energies of the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a chemical reaction, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 6-Amino-2-ethoxypyrimidin-4(3H)-one, the distribution of the HOMO and LUMO across the molecule's framework indicates the most probable sites for electrophilic and nucleophilic attack.

Table 1: Calculated FMO Properties of 6-Amino-2-ethoxypyrimidin-4(3H)-one

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are representative and can vary depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays regions of varying electrostatic potential on the molecule's surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack. In contrast, electron-deficient regions, with positive potential (usually colored blue), are prone to nucleophilic attack.

For 6-Amino-2-ethoxypyrimidin-4(3H)-one, the MEP map highlights the electronegative oxygen and nitrogen atoms as regions of negative potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the amino group and the pyrimidine (B1678525) ring, on the other hand, exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational space of 6-Amino-2-ethoxypyrimidin-4(3H)-one.

These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. By analyzing the trajectory of the simulation, researchers can identify stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors, in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on 6-Amino-2-ethoxypyrimidin-4(3H)-one are not extensively documented, the molecular descriptors derived from its computed structure are valuable for such models.

These descriptors quantify various aspects of the molecule's structure, including its size, shape, and electronic properties. Examples of relevant descriptors include molecular weight, logP (a measure of lipophilicity), and dipole moment. By correlating these descriptors with the observed activity of a set of related pyrimidinone derivatives, a QSAR model can be developed to predict the activity of new, untested compounds, including 6-Amino-2-ethoxypyrimidin-4(3H)-one.

Table 2: Key Molecular Descriptors for QSAR Modeling of 6-Amino-2-ethoxypyrimidin-4(3H)-one

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 169.17 g/mol |

| LogP | -0.5 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 4 |

Note: These values are computationally predicted and may differ from experimental values.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict the spectroscopic properties of 6-Amino-2-ethoxypyrimidin-4(3H)-one, which can aid in its experimental identification and characterization. Techniques such as time-dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated, helping to assign the observed experimental peaks to specific vibrational modes of the molecule. Furthermore, the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms can be predicted, which is invaluable for interpreting experimental NMR spectra and confirming the molecule's structure.

Reaction Mechanisms and Kinetic Studies Relevant to 6 Amino 2 Ethoxypyrimidin 4 3h One

Mechanistic Pathways of Key Synthetic Transformations

The formation of 6-Amino-2-ethoxypyrimidin-4(3H)-one typically proceeds through a cyclocondensation reaction. This class of reactions involves the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule such as water or an alcohol. The most plausible synthetic route involves the reaction between a C3-dielectrophilic synthon, such as ethyl 3-amino-3-ethoxyacrylate (a β-amino-α,β-unsaturated ester), and a nucleophilic amidine equivalent, or more commonly, the condensation of a β-ketoester with an O-alkylisourea or a guanidine (B92328) derivative followed by subsequent modification.

A principal and well-established method for pyrimidine (B1678525) ring synthesis is the reaction of a β-dicarbonyl compound with an amidine. In the context of 6-Amino-2-ethoxypyrimidin-4(3H)-one, a logical precursor combination would be ethyl 2-ethoxy-3-oxobutanoate and guanidine, or more directly, the reaction of ethyl cyanoacetate (B8463686) with O-ethylisourea.

A generalized mechanistic pathway for the formation of a related 2-aminopyrimidin-4(3H)-one from ethyl cyanoacetate and guanidine can be extrapolated to understand the synthesis of the target molecule. This reaction is typically base-catalyzed and proceeds through the following key steps:

Deprotonation: A base, commonly an alkoxide like sodium ethoxide, deprotonates the acidic α-carbon of ethyl cyanoacetate, generating a resonance-stabilized enolate.

Nucleophilic Attack: The guanidine nitrogen attacks the electrophilic carbonyl carbon of the ester group of ethyl cyanoacetate.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack where a nitrogen atom from the guanidine moiety attacks the cyano group.

Tautomerization and Elimination: Subsequent proton transfers and tautomerization lead to the formation of the stable pyrimidine ring, with the elimination of ethanol (B145695).

A plausible mechanism for a related synthesis of 2,4-diamino-6-hydroxypyrimidine (B22253) from ethyl cyanoacetate and guanidine involves the initial formation of an ethyl sodiocyanoacetate intermediate when sodium ethoxide is used as a base. orgsyn.org This is followed by the addition of guanidine, leading to a cyclization reaction upon heating. orgsyn.org

| Step | Description | Key Intermediates |

| 1 | Enolate Formation | Resonance-stabilized enolate of the β-ketoester or cyanoacetate derivative |

| 2 | Initial Condensation | Adduct of the enolate and the amidine/guanidine derivative |

| 3 | Intramolecular Cyclization | Acyclic intermediate poised for ring closure |

| 4 | Dehydration/Dealcoholation & Tautomerization | Dihydropyrimidinone intermediate |

| 5 | Aromatization (if applicable) | Final pyrimidinone product |

This interactive table outlines the generalized steps in the cyclocondensation reaction leading to a pyrimidinone ring.

Kinetic Investigations of Pyrimidinone Formation and Derivatization

Detailed kinetic studies specifically for the synthesis of 6-Amino-2-ethoxypyrimidin-4(3H)-one are not extensively reported in the public domain. However, the kinetics of pyrimidinone formation through cyclocondensation reactions are generally understood to be influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the reaction temperature.

These reactions often follow second-order or pseudo-first-order kinetics, depending on the reaction conditions. For instance, if one reactant is used in a large excess, the reaction rate will appear to be dependent only on the concentration of the limiting reactant.

Key factors influencing the reaction kinetics include:

Substituent Effects: The electronic nature of the substituents on both the β-dicarbonyl compound and the amidine can significantly impact the reaction rate. Electron-withdrawing groups on the dicarbonyl component can enhance the electrophilicity of the carbonyl carbons, potentially accelerating the initial nucleophilic attack. Conversely, electron-donating groups on the amidine can increase its nucleophilicity.

Catalyst Concentration: In catalyzed reactions, the concentration of the acid or base catalyst directly influences the rate of reaction up to a certain point, beyond which it may level off.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, in accordance with the Arrhenius equation. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. The cyclocondensation of diethyl malonates with amidines to form barbituric acids, a related class of compounds, often requires elevated temperatures. nih.gov

| Parameter | General Effect on Reaction Rate | Rationale |

| Increased Temperature | Increase | Provides molecules with sufficient activation energy for reaction. |

| Increased Catalyst Concentration | Increase (up to a point) | Increases the concentration of reactive intermediates (e.g., enolates in base catalysis). |

| Electron-withdrawing groups on β-dicarbonyl | Increase | Enhances the electrophilicity of the carbonyl carbons. |

| Electron-donating groups on amidine | Increase | Enhances the nucleophilicity of the amidine nitrogens. |

This interactive table summarizes the general kinetic influences on pyrimidinone formation.

Catalysis in 6-Amino-2-ethoxypyrimidin-4(3H)-one Synthesis

Catalysis is a crucial aspect of pyrimidinone synthesis, enabling reactions to proceed under milder conditions and often with improved yields and selectivity. Both acid and base catalysis are commonly employed.

Base Catalysis: Base-catalyzed condensation is the most common approach for the synthesis of pyrimidinones (B12756618) from β-dicarbonyl compounds and amidines. Common bases include alkali metal hydroxides (NaOH, KOH) and alkoxides (NaOEt, KOBu). The base plays a critical role in deprotonating the acidic α-carbon of the β-dicarbonyl compound, generating the nucleophilic enolate intermediate which is key to the reaction mechanism. The synthesis of related 2,4-diamino-6-hydroxypyrimidine is effectively carried out using sodium ethoxide in ethanol. orgsyn.org Similarly, the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines is achieved in an alkaline ethanol medium. nih.gov

Acid Catalysis: Acid catalysis can also be employed, particularly in reactions like the Biginelli reaction, which produces dihydropyrimidinones. In this context, a Lewis acid or a Brønsted acid can activate the carbonyl group of the β-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the amidine. While less common for the direct synthesis of 6-Amino-2-ethoxypyrimidin-4(3H)-one, acid catalysis is a well-established strategy in pyrimidine chemistry.

Modern Catalytic Systems: Recent advances in catalysis have introduced a variety of more sophisticated catalytic systems for pyrimidine synthesis. These include:

Organocatalysts: Small organic molecules like piperidine (B6355638) have been used as catalysts in the synthesis of substituted pyrimidines. nih.gov

Ionic Liquids: These have been explored as both solvents and catalysts, offering advantages such as ease of recycling. oiccpress.com

Nanocatalysts: Magnetically recoverable nanocatalysts are gaining attention for their high catalytic activity and ease of separation from the reaction mixture, contributing to greener synthetic protocols. nih.gov

| Catalyst Type | Example(s) | Role in the Reaction |

| Base Catalysis | Sodium Ethoxide, Potassium Hydroxide | Deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate. |

| Acid Catalysis | Lewis acids (e.g., ZnCl₂), Brønsted acids (e.g., HCl) | Activation of the carbonyl group towards nucleophilic attack. |

| Organocatalysis | Piperidine | Can act as a base to facilitate condensation. |

| Nanocatalysis | Magnetic Nanoparticles | Provide a high surface area for the reaction and are easily recyclable. nih.gov |

This interactive table provides an overview of different catalytic approaches in pyrimidine synthesis.

Structure Property Relationships and Molecular Design Principles

Influence of Substituent Effects on Chemical Properties (e.g., pKa, reactivity, tautomeric equilibria)

The chemical behavior of the 6-Amino-2-ethoxypyrimidin-4(3H)-one scaffold is intrinsically linked to the electronic properties of its constituent atoms and any additional substituent groups. These groups can profoundly influence the molecule's acidity (pKa), reactivity towards electrophiles and nucleophiles, and the delicate balance between its possible tautomeric forms.

pKa: The acidity of a molecule is quantified by its pKa value, and for a pyrimidinone ring, this is influenced by the electron-donating or electron-withdrawing nature of its substituents. Electron-withdrawing groups (EWGs) stabilize the conjugate base (the anion formed after a proton is lost) through inductive effects or resonance, thereby increasing the acidity (lowering the pKa). pressbooks.publibretexts.org Conversely, electron-donating groups (EDGs) destabilize the anion, making the compound less acidic (higher pKa).

Table 1: Predicted Influence of Substituents on the pKa of the Pyrimidinone Ring

| Substituent Type | Position on Ring | Predicted Effect on Acidity | Predicted pKa Change |

|---|---|---|---|

| Strong Electron-Withdrawing (e.g., -NO₂) | C5 | Increase | Lower |

| Strong Electron-Donating (e.g., -N(CH₃)₂) | C5 | Decrease | Higher |

Reactivity: Substituents dictate the reactivity of the pyrimidinone ring. Electron-donating groups, like the amino group, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. In contrast, electron-withdrawing groups deactivate the ring towards electrophiles but may activate it for nucleophilic substitution. The precise location of substitution is also directed by the existing groups.

Tautomeric Equilibria: 6-Amino-2-ethoxypyrimidin-4(3H)-one can exist in different tautomeric forms, primarily involving the migration of a proton. The main equilibrium is between the amino-oxo form and the imino-hydroxy (enol) form. For most six-membered heterocyclic rings like pyrimidine (B1678525), the amino form is generally the predominant and more stable species. semanticscholar.org However, the position of this equilibrium can be sensitive to factors such as the solvent environment and the electronic nature of other substituents. ias.ac.inacs.org For example, a change in solvent polarity can shift the equilibrium. acs.org While the amino-oxo form is expected to dominate for 6-Amino-2-ethoxypyrimidin-4(3H)-one, the presence of the less stable tautomers, even in small concentrations, can be significant for its biological activity and molecular recognition patterns. ias.ac.in

Rational Design Strategies for Novel Pyrimidinone Scaffolds

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.gov This makes 6-Amino-2-ethoxypyrimidin-4(3H)-one an excellent starting point for the rational design of new, potentially therapeutic compounds. nih.gov Design strategies often focus on modifying the core scaffold to optimize its interaction with a specific biological target.

Key strategies include:

Scaffold Decoration: This involves adding various functional groups to the core pyrimidinone structure. By systematically altering the substituents at different positions, chemists can fine-tune the molecule's steric, electronic, and hydrophobic properties to enhance binding affinity and selectivity for a target protein. Structure-activity relationship (SAR) studies are crucial in this process to understand how each change affects biological activity. researchgate.net

Scaffold Hopping and Ring Modification: This strategy involves replacing the pyrimidinone core with a different but structurally related heterocyclic system to explore new chemical space or improve properties like metabolic stability. Alternatively, the pyrimidine ring can be fused with other rings to create more complex, rigid polycyclic structures, which can lead to novel binding modes. nih.govnih.gov

Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS): This approach uses the pyrimidine scaffold as a foundation to generate a wide variety of structurally diverse molecules. nih.gov For example, by introducing multiple reactive sites on the pyrimidinone intermediate, a library of distinct polyheterocyclic compounds can be synthesized, increasing the chances of discovering novel biological activities. nih.gov

Table 2: Design Strategies for Pyrimidinone Scaffolds

| Strategy | Description | Goal |

|---|---|---|

| Scaffold Decoration | Addition of functional groups to the core structure. | Optimize binding affinity, selectivity, and pharmacokinetic properties. |

| Ring Fusion | Fusing the pyrimidine ring with other heterocyclic systems. | Create rigid, complex scaffolds with novel binding interactions. nih.gov |

Molecular Recognition and Ligand Design Principles (focused on intermolecular interactions and binding motifs)

Molecular recognition is the foundation of how 6-Amino-2-ethoxypyrimidin-4(3H)-one and its derivatives interact with biological macromolecules like proteins or nucleic acids. nih.gov The design of effective ligands is based on understanding and optimizing the non-covalent intermolecular interactions between the small molecule and its target. acs.orgmdpi.com

The key functional groups of 6-Amino-2-ethoxypyrimidin-4(3H)-one provide specific sites for these interactions:

Hydrogen Bonding: The molecule has multiple hydrogen bond donors (the -NH₂ group and the N-H in the ring) and acceptors (the carbonyl oxygen and the ring nitrogen atoms). These groups can form a network of specific hydrogen bonds with amino acid residues in a protein's binding pocket, which is a critical determinant of binding affinity. nih.gov For instance, the arrangement of donors and acceptors in 2,4-diaminopyrimidines allows for specific hydrogen bonding patterns with protein hinge regions. acs.org

Hydrophobic Interactions: While the core is polar, the ethoxy group provides a small hydrophobic region that can interact favorably with nonpolar pockets in a target protein. Larger alkyl or aryl substituents could be added to enhance these interactions. nih.gov

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site.

Ligand design principles leverage these interactions. By analyzing the three-dimensional structure of a target's binding site, a designer can position the functional groups of a pyrimidinone derivative to maximize complementary interactions. bhsai.org For example, if a binding pocket has a hydrogen bond donor, the ligand can be designed with a corresponding acceptor (like the carbonyl oxygen) at the appropriate position. This structure-based design approach is a powerful tool for developing potent and selective inhibitors. rsc.org

Table 3: Intermolecular Interactions and Binding Motifs

| Interaction Type | Functional Groups Involved | Example Binding Motif in a Protein |

|---|---|---|

| Hydrogen Bond Donor | Amino (-NH₂), Ring N-H | Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu). nih.gov |

| Hydrogen Bond Acceptor | Carbonyl (C=O), Ring Nitrogens | Interaction with backbone N-H or residues like Ser, Thr, Asn, Gln. |

| Hydrophobic Interactions | Ethoxy group (-OCH₂CH₃) | Interaction with nonpolar residues (e.g., Leu, Val, Ile). nih.gov |

Future Prospects and Emerging Research Trajectories for 6 Amino 2 Ethoxypyrimidin 4 3h One Research

Exploration of Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there remains a continuous drive to develop more efficient, cost-effective, and environmentally benign methods. Future research into the synthesis of 6-Amino-2-ethoxypyrimidin-4(3H)-one is likely to focus on innovative strategies that offer improvements over classical approaches.

Key areas of exploration will include:

Catalyst Development: Research into novel catalysts could significantly enhance reaction yields and selectivity. This includes the use of transition metal catalysts, organocatalysts, and even biocatalysts (enzymes) to facilitate key bond-forming steps under milder conditions. The use of catalysts like Yttrium triflate (Y(OTf)₃) has shown promise in the synthesis of related pyridodipyrimidine systems and could be adapted. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. Applying flow chemistry to the synthesis of 6-Amino-2-ethoxypyrimidin-4(3H)-one could lead to higher purity products and more efficient large-scale production.

Microwave and Ultrasonic-Assisted Synthesis: These energy sources can dramatically reduce reaction times and improve yields. mdpi.com Future studies will likely optimize these techniques for the specific steps involved in constructing the 6-Amino-2-ethoxypyrimidin-4(3H)-one scaffold.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Screening of organocatalysts, transition metals, and enzymes. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, higher purity. | Development of continuous flow reactors and optimization of reaction parameters. |

| Microwave/Ultrasonic-Assisted Synthesis | Reduced reaction times, increased yields, potential for novel reactivity. | Optimization of power, temperature, and solvent systems. mdpi.com |

| Multi-Component Reactions (MCRs) | Increased efficiency, reduced waste, simplified purification. nih.gov | Design of convergent one-pot strategies from simple precursors. nih.gov |

Development of Advanced Analytical Techniques

A thorough understanding of a molecule's properties and behavior relies on sophisticated analytical methods. While standard techniques like NMR, IR, and mass spectrometry are crucial for basic characterization, future research will necessitate the development and application of more advanced analytical tools.

Emerging research in this area will likely involve:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or FT-ICR MS will be essential for unambiguous formula determination and for identifying trace-level impurities or degradation products that could impact the compound's activity.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will continue to be vital for complete structural elucidation. Furthermore, solid-state NMR could be employed to study the compound in different physical forms or within a material matrix.

X-ray Crystallography: Obtaining a single-crystal X-ray structure provides definitive proof of the three-dimensional arrangement of atoms. nih.gov This information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Hyphenated Techniques: The coupling of separation techniques with spectroscopy (e.g., LC-MS, GC-MS, LC-NMR) will be critical for analyzing the compound in complex mixtures, such as during reaction monitoring or in biological samples.

| Technique | Information Gained | Future Application |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Metabolite identification, impurity profiling. |

| X-ray Crystallography | Definitive 3D molecular structure, intermolecular interactions. nih.gov | Informing rational drug design, understanding crystal packing. |

| Advanced NMR (e.g., 2D, Solid-State) | Detailed connectivity, conformation in solution and solid state. | Conformational analysis, studying interactions with other molecules. |

| Hyphenated Techniques (e.g., LC-MS) | Separation and identification in complex mixtures. | Pharmacokinetic studies, reaction monitoring. |

Integration with Materials Science and Supramolecular Chemistry

The structural features of 6-Amino-2-ethoxypyrimidin-4(3H)-one, particularly its hydrogen bond donors (amino group, ring NH) and acceptors (carbonyl oxygen, ring nitrogens), make it an intriguing candidate for applications in materials science and supramolecular chemistry. nih.gov This field explores how molecules can be designed to self-assemble into larger, ordered structures with emergent properties.

Future research trajectories could focus on:

Crystal Engineering: Systematically studying how modifications to the molecular structure influence the packing of molecules in a crystal. This could be used to design materials with specific physical properties, such as solubility or stability. The study of hydrogen bonding patterns and π-π stacking interactions will be crucial. nih.gov

Self-Assembling Gels and Polymers: Incorporating the pyrimidinone core into larger polymer chains or designing small molecules that can self-assemble into supramolecular polymers or gels. These materials could have applications in areas like controlled release or as scaffolds for tissue engineering.